molecular formula C25H26FN3O2S B2791931 N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide CAS No. 478260-49-0

N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide

カタログ番号: B2791931
CAS番号: 478260-49-0
分子量: 451.56
InChIキー: LMQKTBZKDOQPLD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide is a structurally complex acetamide derivative featuring:

  • A 3-fluoro-4-(4-phenylpiperazino)phenyl group at the acetamide nitrogen.
  • A (4-methoxyphenyl)sulfanyl moiety at the α-carbon.

The fluorine atom may enhance metabolic stability, while the methoxy group could influence lipophilicity and binding affinity .

特性

IUPAC Name

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O2S/c1-31-21-8-10-22(11-9-21)32-18-25(30)27-19-7-12-24(23(26)17-19)29-15-13-28(14-16-29)20-5-3-2-4-6-20/h2-12,17H,13-16,18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQKTBZKDOQPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Piperazine-Containing Acetamides

Piperazine derivatives are common in drug design due to their versatility in receptor interactions. Key analogs include:

Compound Name Structural Features Biological Activity Reference
CDD-823953 (N-(2-benzoyl-4-nitrophenyl)-2-(4-benzylpiperazin-1-yl)acetamide) Benzoyl, nitro, and benzylpiperazine groups Target: Mycobacterium tuberculosis enzymes (PyrG, PanK)
3B3-031865 (N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-(4-phenylpiperazino)acetamide) Chloro, trifluoromethyl, and phenylpiperazine Not explicitly reported; structural similarity suggests potential antimicrobial or CNS activity

Key Differences :

  • The 4-phenylpiperazine in both compounds could facilitate interactions with serotonin or dopamine receptors, but the trifluoromethyl group in 3B3-031865 may enhance metabolic resistance .

Sulfanyl Acetamides with Aryl Moieties

Sulfanyl linkages and aryl groups are critical for hydrogen bonding and π-π interactions. Notable examples:

Compound Name Structural Features Biological Activity Reference
CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) 4-Methoxyphenyl, oxadiazole, nitro Antimycobacterial activity
Compound 26 (Thiazolotriazole derivative) 4-Methoxyphenyl, morpholino Anti-infective (synthesis yield: 75%)

Key Differences :

  • The target compound’s phenylpiperazine may offer stronger basicity and solubility compared to CDD-934506’s nitro group, which could limit bioavailability.

Fluorophenyl Derivatives

Fluorine atoms are often used to modulate pharmacokinetics:

Compound Name Structural Features Biological Activity Reference
GSK920684A (2-(3-fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) 3-fluorophenoxy, pyridyl-thiazole Not explicitly reported; pyridyl-thiazole suggests kinase inhibition
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Tosylpiperazine, 4-fluorophenyl Structural analog with potential protease inhibition

Key Differences :

  • The target compound’s 3-fluoro position may confer better steric alignment with target receptors compared to GSK920684A’s 3-fluorophenoxy group.
  • The tosylpiperazine in the analog from introduces a sulfonyl group, which may alter binding kinetics compared to the target’s phenylpiperazine .

Anti-Cancer and Anti-Infective Agents

Acetamides with anti-cancer activity provide a benchmark for comparison:

Compound Name Structural Features Biological Activity Reference
Compound 38 (N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide) Quinazoline, pyrrolidine IC₅₀: 2.1–4.8 μM (HCT-116, MCF-7)
Compound PP2 (Benzothiazole-acetamide hybrid) Benzothiazole, chlorophenyl Significant activity against HeLa cells (cervical cancer)

Key Differences :

  • The target compound lacks the quinazoline or benzothiazole cores found in these anti-cancer agents, which are critical for DNA intercalation or topoisomerase inhibition.
  • The sulfanyl group in the target compound may offer redox-modulating effects, a mechanism less prominent in Compound 38’s sulfonyl group .

Q & A

Basic Question: What are the key considerations for synthesizing N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide with high purity and yield?

Methodological Answer:
The synthesis involves multi-step organic reactions, including:

  • Coupling reactions to introduce the 4-phenylpiperazine moiety.
  • Thioacetylation to attach the sulfanylacetamide group.
  • Fluorination at the 3-position of the phenyl ring.
    Critical parameters include:
  • Solvent selection (e.g., DMF or THF for polar intermediates).
  • Catalyst optimization (e.g., palladium catalysts for coupling steps).
  • Temperature control to minimize side products.
    Post-synthesis purification via column chromatography or recrystallization is essential to achieve ≥95% purity. Analytical validation using HPLC ensures reproducibility .

Basic Question: How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies protons and carbons in the phenylpiperazine, fluorophenyl, and sulfanylacetamide groups. Key signals include δ ~6.8–7.4 ppm (aromatic protons) and δ ~3.8 ppm (methoxy group).
    • 19F NMR confirms the fluorine substituent’s position (δ ~-110 ppm).
  • Mass Spectrometry (HRMS) : Validates the molecular ion peak (m/z 421.53 for [M+H]⁺).
  • FT-IR : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C bond at ~650 cm⁻¹). Cross-referencing with computational predictions (e.g., Gaussian simulations) enhances accuracy .

Advanced Question: How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:
Discrepancies may arise from:

  • Assay Conditions : Variations in cell lines, incubation times, or solvent/DMSO concentrations. Standardize protocols using guidelines like NIH/WHO recommendations .
  • Compound Stability : Degradation under assay conditions (e.g., pH, light). Monitor stability via LC-MS over 24–72 hours.
  • Target Selectivity : Off-target effects in kinase or receptor assays. Use siRNA knockdown or CRISPR-Cas9 models to validate specificity.
    Statistical tools (e.g., ANOVA with post-hoc tests ) and meta-analysis of dose-response curves (EC₅₀/IC₅₀) improve reliability .

Advanced Question: What computational strategies predict the compound’s binding affinity to dopamine or serotonin receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with D2/D3 dopamine or 5-HT1A/2A serotonin receptors . Focus on:
    • Piperazine moiety : Hydrogen bonding with Asp110 (D3 receptor).
    • Fluorophenyl group : Hydrophobic interactions in the receptor pocket.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Free Energy Calculations : Compute ΔG binding via MM-PBSA/GBSA . Validate predictions with radioligand displacement assays .

Basic Question: How to optimize crystallization for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening : Use mixed solvents (e.g., ethanol/water) for slow evaporation.
  • Temperature Gradients : Test 4°C to 25°C to induce nucleation.
  • Additives : Introduce silver nitrate or polyethylene glycol to improve crystal packing.
    Data collection at synchrotron facilities (e.g., λ = 0.9 Å) enhances resolution. Refinement with SHELXL (for small molecules) resolves disorder in the piperazine ring .

Advanced Question: What strategies address low aqueous solubility during in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety.
  • Nanoparticle Formulation : Use PLGA nanoparticles or liposomes (size <200 nm via DLS).
  • Co-solvency : Combine with Cremophor EL or cyclodextrins .
    Validate bioavailability via pharmacokinetic profiling (e.g., AUC, Cₘₐₓ) in rodent models .

Advanced Question: How to analyze structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Library Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with halogenated analogs).
  • Biological Testing : Compare IC₅₀ values across assays (e.g., kinase inhibition, antimicrobial activity).
  • QSAR Modeling : Use MOE or Schrödinger to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity. Highlight the fluorine atom’s role in enhancing membrane permeability .

Basic Question: What analytical methods quantify degradation products under accelerated stability conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions.
  • HPLC-MS/MS : Identify degradation products (e.g., hydrolysis of the acetamide group).
  • Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations . Storage recommendations (e.g., desiccated at -20°C) are derived from these data .

Advanced Question: How can researchers validate the compound’s mechanism of action in cancer cell lines?

Methodological Answer:

  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2).
  • Proteomics : Use Western blotting or SILAC to quantify protein targets (e.g., PARP cleavage for apoptosis).
  • Metabolomics : Track ATP/NAD+ depletion via LC-MS . Combine with knockout models (e.g., p53⁻/⁻) to confirm target specificity .

Advanced Question: What crystallographic tools resolve disorder in the 4-phenylpiperazine moiety?

Methodological Answer:

  • Twinning Analysis : Use PLATON to detect twinning and apply TWINLAW matrices.
  • Restraints in SHELXL : Apply SIMU/DELU restraints to model thermal motion in the piperazine ring.
  • Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., C–H⋯π) stabilizing the lattice. Publish CIF files in the Cambridge Structural Database for peer validation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。